(2E)-Hexen-1-yl (3Z)-hexenoate
Description
(2E)-Hexen-1-yl (3Z)-hexenoate (CAS: 53398-87-1), also known as cis-3-Hexenyl trans-2-hexenoate or (3Z)-3-hexenyl (2E)-2-hexenoate, is an unsaturated ester with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . This compound is characterized by a (3Z) double bond in the hexenyl moiety and a (2E) configuration in the hexenoate chain, contributing to its distinct physicochemical and olfactory properties.
It is widely utilized in the flavor and fragrance industry due to its fresh, green odor reminiscent of cut grass or leaves, making it a key component in perfumes and food flavorings . The compound is synthesized via esterification reactions, often involving acid-catalyzed condensation of (3Z)-3-hexen-1-ol with (2E)-2-hexenoic acid . Its structural specificity and stereochemistry are critical for its sensory impact, as slight changes in double-bond positions or configurations alter odor profiles significantly.
Properties
CAS No. |
53998-87-1 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 |
Purity |
>95% |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Hexenyl Ester Family
The hexenyl ester family includes compounds with varying chain lengths, double-bond positions (E/Z configurations), and functional groups. Key analogs are compared below:
Key Observations :
- Chain Length: Longer acyl chains (e.g., decanoate) reduce volatility and shift odor profiles from fresh to waxy/floral .
- Double-Bond Configuration: The (2E) vs. (3Z) arrangement in this compound enhances its green character compared to (Z,Z)-3-hexenoate, which has a milder herbal note .
- Functional Group: Acetate derivatives (e.g., (Z)-3-hexenyl acetate) are more volatile and potent, often used in top notes of perfumes .
Physicochemical Properties
Implications :
- Higher molecular weight esters (e.g., decanoate) exhibit greater thermal stability, making them suitable for baked goods or detergents .
- The sensitivity of this compound to oxidation necessitates storage under inert atmospheres in fragrance formulations .
Q & A
Q. What are the recommended methods for synthesizing (2E)-Hexen-1-yl (3Z)-hexenoate in laboratory settings?
The synthesis typically involves esterification between (3Z)-3-hexenoic acid and (2E)-3-hexen-1-ol under acid catalysis. Key considerations include:
- Stereochemical control : Use of protecting groups or low-temperature conditions to minimize isomerization during the reaction.
- Purification : Fractional distillation or preparative GC to isolate the target compound from byproducts like cis-trans isomers .
- Validation : Confirm stereochemical integrity via NMR (e.g., coupling constants for double bonds) and GC-MS .
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for characterizing this compound?
- Column selection : Polar stationary phases (e.g., DB-WAX) enhance separation of geometric isomers.
- Temperature programming : Start at 50°C (hold 2 min), ramp at 5°C/min to 220°C to resolve co-eluting esters.
- Mass spectral interpretation : Key fragments include m/z 98 (base peak for hexenyl moiety) and m/z 116 (hexenoate cleavage) .
Q. What are the key considerations for ensuring the stability of this compound during experimental storage?
- Stabilization : Add antioxidants (e.g., BHT at 0.01%) to prevent autoxidation of double bonds.
- Storage conditions : Keep in amber vials under inert gas (N₂/Ar) at -20°C to minimize thermal and photochemical degradation .
Advanced Research Questions
Q. How do geometric isomerism and stereochemical configuration impact the biological activity of this compound in ecological interactions?
- Isomer-specific bioactivity : Studies on Lepidoptera pheromones demonstrate that minor stereochemical changes (e.g., 3Z vs. 3E) drastically alter receptor binding. For example, (3Z,13Z)-18:OAc attracts Chamaesphecia bibioniformis males, while (3E,13Z)-18:OAc is inactive .
- Experimental design : Use binary mixtures (e.g., 9:1 or 1:9 ratios) in field assays to test synergistic/antagonistic effects, as seen in Synanthedon serica attraction studies .
Q. What analytical strategies resolve contradictions in reported spectral data (e.g., IR, NMR) for this compound across different studies?
- IR discrepancies : Compare carbonyl (C=O) stretching frequencies (1720–1740 cm⁻¹) under standardized solvent conditions (e.g., 10% CCl₄ for 4000–1330 cm⁻¹) to rule out solvent effects .
- NMR conflicts : Use deuterated solvents (e.g., CDCl₃) and reference internal standards (TMS) to calibrate chemical shifts. Coupling constants (J) for trans (J ≈ 15 Hz) vs. cis (J ≈ 10 Hz) double bonds are diagnostic .
Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound and its derivatives?
- Molecular dynamics (MD) : Simulate vapor pressure and solubility using force fields (e.g., OPLS-AA) parameterized for unsaturated esters.
- QSAR models : Train on datasets of related esters to predict logP (experimental logP ≈ 3.2) and biodegradation rates .
- InChIKey utilization : The unique identifier RGACQXBDYBCJCY-FNORWQNLSA-N enables rapid database searches for analogous structures .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in isomer ratios reported in synthetic batches of this compound?
- Root-cause analysis : Test for catalyst-induced isomerization (e.g., acidic vs. enzymatic conditions).
- Quantitative methods : Use chiral GC columns or ¹³C-NMR to quantify cis/trans impurities. For example, Bedoukian Research reports ≥95% stereochemical purity for synthesized batches .
- Mitigation : Replace homogeneous acid catalysts with immobilized lipases to enhance stereoselectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
